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Compound of Interest

Compound Name: APL180

Cat. No.: B15573854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
APL180, also known as L-4F, is a synthetic peptide mimic of apolipoprotein A-I (apoA-I), the

primary protein component of high-density lipoprotein (HDL).[1][2] Preclinical studies have

suggested that APL180 possesses anti-inflammatory and antioxidant properties by binding to

oxidized lipids with high affinity, potentially offering therapeutic benefits in cardiovascular

diseases.[2][3] These application notes provide a summary of dosage recommendations

derived from clinical studies of APL180 in patients with coronary heart disease, along with

detailed experimental protocols and an overview of its proposed mechanism of action.

Quantitative Data Summary
The following tables summarize the dosage regimens and key biomarker findings from clinical

trials involving APL180 in patients with cardiovascular disease.

Table 1: APL180 Intravenous (IV) Infusion Dosage in Coronary Heart Disease Patients
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Dose Group Dosage Duration
Study
Population

Key Findings

1 3 mg 7 daily infusions

Coronary Heart

Disease (CHD)

Patients

Well tolerated.[2]

Paradoxical

increase in hs-

CRP at 8 hours

post-dose on day

7.[3]

2 10 mg 7 daily infusions CHD Patients Well tolerated.[2]

3 30 mg 7 daily infusions CHD Patients

Well tolerated.[2]

49% increase in

hs-CRP levels

after seven

infusions (P <

0.05 vs placebo).

[1][2][3]

4 100 mg 7 daily infusions CHD Patients

Well tolerated.[2]

Statistically

significant

increase in IL-6

at 12 hours post-

dose (single

dose).[3]

Table 2: APL180 Subcutaneous (SC) Injection Dosage in Coronary Heart Disease Patients
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Dose Group Dosage Duration
Study
Population

Key Findings

1 10 mg
28 daily

injections

Coronary Heart

Disease (CHD)

Patients

Well tolerated.[2]

2 30 mg
28 daily

injections
CHD Patients

Well tolerated.[2]

Trend for hs-

CRP increase.[1]

[2][3] Significant

increase in IL-6

levels 8 hours

after the dose on

day 28.[3]

Table 3: Pharmacokinetic Parameters of APL180

Administration Route
Mean Maximal Plasma Concentration
(Cmax)

Intravenous (IV) Infusion 2,907 ng/ml[1][2][3]

Subcutaneous (SC) Injection 395 ng/ml[1][2][3]

Experimental Protocols
Protocol 1: Intravenous (IV) Administration of APL180 in
Patients with Coronary Heart Disease
This protocol is based on a randomized, double-blind, placebo-controlled, multiple-ascending

dose study.[4]

1. Subject Population:

Patients with diagnosed coronary heart disease (CHD) or a CHD equivalent.[4]

2. Materials:
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APL180 (L-4F) lyophilized powder.

Sterile trehalose-phosphate buffer (placebo).[2]

Sterile water for injection (SWFI).[2]

3. Preparation of APL180 Solution:

Reconstitute the lyophilized APL180 powder with SWFI to achieve the desired

concentrations (e.g., 0.2 mg/ml or 3 mg/ml).[2]

The placebo, consisting of lyophilized trehalose-phosphate buffer, should also be

reconstituted with SWFI.[2]

4. Administration:

Administer the reconstituted APL180 or placebo via intravenous infusion.

The study design involved seven daily infusions.[1][2][4]

5. Dosing Regimen:

The study evaluated single ascending doses in healthy volunteers and CHD patients,

followed by multiple daily doses in CHD patients.[4]

Multiple daily doses administered to CHD patients were 3, 10, 30, and 100 mg.[4]

6. Monitoring and Endpoints:

Primary: Safety and tolerability.[4]

Secondary: Pharmacokinetics and effects on biomarkers of HDL function.[4]

Monitor for adverse events. In the described study, APL180 was well tolerated.[1][2]

Collect blood samples to measure plasma levels of APL180 and biomarkers such as high-

sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6).[1][3]
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Protocol 2: Subcutaneous (SC) Administration of
APL180 in Patients with Coronary Heart Disease
This protocol is based on a clinical study involving daily subcutaneous injections.[1][2]

1. Subject Population:

Patients with diagnosed coronary heart disease.[1][2]

2. Materials:

APL180 (L-4F) lyophilized powder.

Sterile trehalose-phosphate buffer (placebo).[2]

Sterile water for injection (SWFI).[2]

3. Preparation of APL180 Solution:

Reconstitute the lyophilized APL180 powder with SWFI to achieve the desired

concentrations (e.g., 10 mg/ml or 30 mg/ml).[2]

The placebo should be reconstituted in the same manner.[2]

4. Administration:

Administer the reconstituted APL180 or placebo via subcutaneous injection.

The study protocol involved daily injections for 28 days.[1][2]

5. Dosing Regimen:

The study evaluated daily doses of 10 mg and 30 mg.[3]

6. Monitoring and Endpoints:

Primary: Safety and tolerability.

Secondary: Effects on biomarkers of HDL function.
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Monitor for adverse events. APL180 was reported to be well tolerated.[1][2]

Collect blood samples for the analysis of hs-CRP and IL-6 levels.[3]

Mechanism of Action and Signaling Pathway
APL180 is an apoA-I mimetic peptide designed to enhance the anti-atherogenic functions of

HDL.[2] Its proposed mechanism of action involves the high-affinity binding to and removal of

oxidized lipids from circulation and tissues.[2][3] By sequestering these pro-inflammatory

molecules, APL180 is thought to reduce inflammation and oxidative stress, key processes in

the pathogenesis of atherosclerosis. However, clinical studies have shown that despite

achieving plasma concentrations effective in animal models, in vivo treatment did not improve

HDL functional biomarkers and paradoxically increased inflammatory markers like hs-CRP.[1]

[2][3]
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Proposed mechanism of action for APL180.

Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study evaluating the effects of

APL180.
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Workflow for an APL180 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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